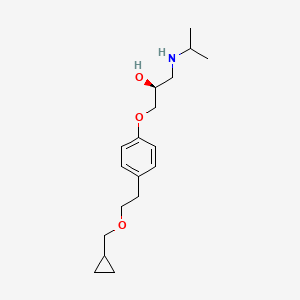
Levobetaxolol
Descripción general
Descripción
Levobetaxolol es un antagonista cardioselectivo del receptor beta-adrenérgico, comúnmente conocido como betabloqueante. Se utiliza principalmente para disminuir la presión intraocular en el tratamiento de afecciones como el glaucoma de ángulo abierto y la hipertensión ocular. This compound se comercializa como una solución oftálmica bajo el nombre comercial Betaxon .
Aplicaciones Científicas De Investigación
Levobetaxolol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo en estudios de antagonistas del receptor beta-adrenérgico.
Biología: Investigado por sus efectos en las vías de señalización celular y las interacciones de los receptores.
Medicina: Estudiado extensamente por su potencial terapéutico en el tratamiento del glaucoma y la hipertensión ocular.
Industria: Utilizado en el desarrollo de soluciones oftálmicas y otras formulaciones farmacéuticas.
Mecanismo De Acción
Levobetaxolol ejerce sus efectos inhibiendo selectivamente los receptores beta-1-adrenérgicos. Esta inhibición reduce la producción de humor acuoso en el ojo, disminuyendo así la presión intraocular. El mecanismo exacto implica el antagonismo de los receptores beta-adrenérgicos, lo que reduce la estimulación de la vía de la proteína quinasa A del monofosfato de adenosina cíclico. Además, los efectos neuroprotectores de this compound se atribuyen a su capacidad para bloquear la entrada de sodio y calcio .
Compuestos similares:
Betaxolol: Otro antagonista beta-1-adrenérgico utilizado para tratar la hipertensión y la presión intraocular elevada.
Timolol: Un antagonista beta-adrenérgico no selectivo utilizado para indicaciones similares.
Carteolol: Un betabloqueante no selectivo con actividad simpaticomimética intrínseca.
Comparación: this compound es único debido a su inhibición selectiva del receptor beta-1-adrenérgico, lo que da como resultado menos efectos secundarios cardiovasculares en comparación con los betabloqueantes no selectivos como el timolol y el carteolol. Además, sus propiedades neuroprotectoras lo convierten en un valioso agente terapéutico en el tratamiento del glaucoma .
Análisis Bioquímico
Biochemical Properties
Levobetaxolol plays a significant role in biochemical reactions by selectively inhibiting β1-adrenergic receptors . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . The compound interacts with various biomolecules, including enzymes and proteins involved in the cyclic adenosine monophosphate-protein kinase A pathway . Additionally, this compound’s antagonism of β-adrenergic receptors leads to vasoconstriction, reducing blood flow to the eye and further decreasing aqueous humor production .
Cellular Effects
This compound influences various cellular processes, particularly in ocular cells. It reduces intraocular pressure by inhibiting the β1-adrenergic receptors, which decreases the production of aqueous humor . This compound also exhibits neuroprotective effects by blocking sodium and calcium influx, which can protect retinal ganglion cells from damage . Furthermore, this compound’s selective inhibition of β1-adrenergic receptors results in fewer cardiovascular side effects compared to non-selective beta-blockers .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to β1-adrenergic receptors . This binding inhibits the stimulation of these receptors by catecholamines, leading to a reduction in the production of aqueous humor . Additionally, the compound’s ability to block sodium and calcium influx contributes to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its efficacy in reducing intraocular pressure over extended periods . Long-term studies have shown that its neuroprotective effects may diminish over time, necessitating continuous monitoring and potential dosage adjustments . The stability and degradation of this compound in vitro and in vivo settings have been well-documented, ensuring its reliability in clinical applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces intraocular pressure without significant adverse effects . At higher doses, this compound can cause bradycardia and hypotension, indicating a threshold beyond which the compound’s safety profile diminishes . These findings highlight the importance of careful dosage management in clinical settings to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is primarily metabolized in the liver, with approximately 15% of the administered dose excreted as unchanged drug . The remaining portion is metabolized into various metabolites, which have negligible contributions to the compound’s clinical effects . The metabolic pathways involve hepatic enzymes that facilitate the breakdown and elimination of this compound from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . The compound’s selective binding to β1-adrenergic receptors facilitates its localization in ocular tissues, where it exerts its therapeutic effects . Additionally, this compound’s lipophilic nature allows it to cross cell membranes easily, enhancing its distribution within target tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and cell membranes of ocular cells . The compound’s selective inhibition of β1-adrenergic receptors occurs at the cell membrane level, where these receptors are predominantly located . This localization is crucial for this compound’s efficacy in reducing intraocular pressure and providing neuroprotective effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de levobetaxolol implica la preparación de su sal de clorhidrato. El proceso generalmente incluye la reacción de un derivado de fenoxipropanolamina con un derivado de isopropilamina en condiciones controladas. La reacción se lleva a cabo en presencia de un solvente y catalizador adecuados para producir clorhidrato de this compound .
Métodos de producción industrial: La producción industrial de this compound sigue una ruta sintética similar pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final. La producción se lleva a cabo de acuerdo con las normas reglamentarias para cumplir con los requisitos para el uso farmacéutico .
Análisis De Reacciones Químicas
Tipos de reacciones: Levobetaxolol experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Reactivos como halógenos o agentes alquilantes en condiciones apropiadas.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos .
Comparación Con Compuestos Similares
Betaxolol: Another beta-1-adrenergic antagonist used to treat hypertension and elevated intraocular pressure.
Timolol: A non-selective beta-adrenergic antagonist used for similar indications.
Carteolol: A non-selective beta-blocker with intrinsic sympathomimetic activity.
Comparison: Levobetaxolol is unique due to its selective beta-1-adrenergic receptor inhibition, which results in fewer cardiovascular side effects compared to non-selective beta-blockers like timolol and carteolol. Additionally, its neuroprotective properties make it a valuable therapeutic agent in the treatment of glaucoma .
Propiedades
IUPAC Name |
(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUTZDMDHAVTP-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239341 | |
| Record name | Levobetaxolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism by which levobetaxolol lowers intraocular pressure is not known. It it thought that antagonism of β-adrenergic receptors may reduce the production of aqueous humour stimulated via the cyclic adenosine monophosphate-protein kinase A pathway. It is also thought that the vasoconstriction produced by antagonism of β adrenergic receptors reduces blood flow to the eye and therefore the ultrafiltration responsible for aqueous humour production. β1 selective antagonists are less effective than non-selective β adrenergic receptor antagonists because β2 receptors make up the bulk of the population in the eye. They do, however, come with the benefit of reduced respiratory complications. | |
| Record name | Levobetaxolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
93221-48-8 | |
| Record name | (-)-Betaxolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93221-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levobetaxolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093221488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levobetaxolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levobetaxolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOBETAXOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75O9XHA4TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



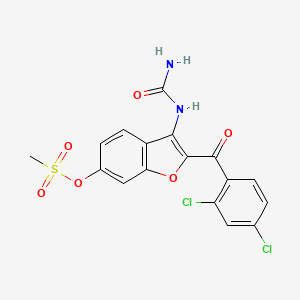
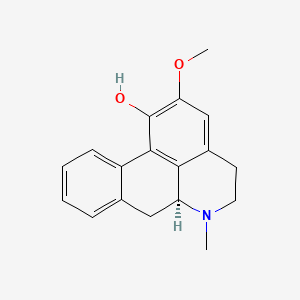
![(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1674868.png)
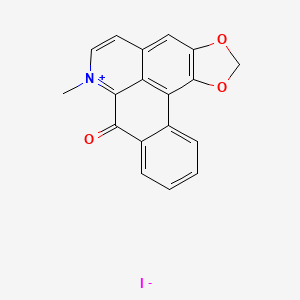
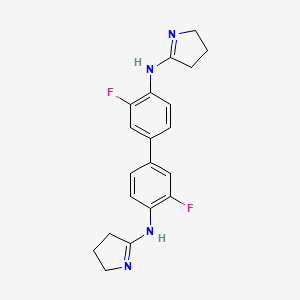
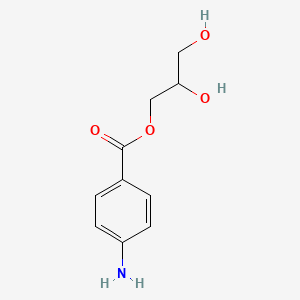
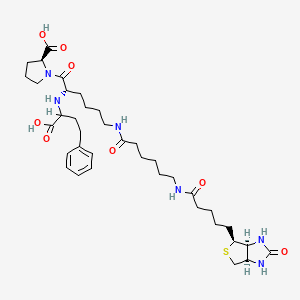
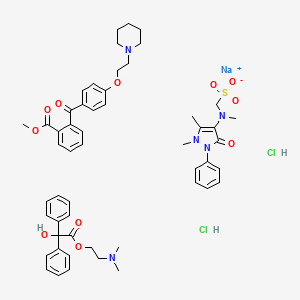
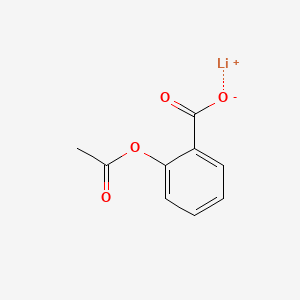
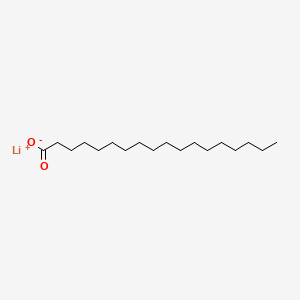
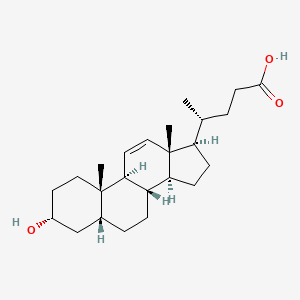
![(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1674886.png)

